molecular formula C21H29NO3 B1212345 Tropine phenylcyclopentylglycolate CAS No. 37830-19-6

Tropine phenylcyclopentylglycolate

货号: B1212345
CAS 编号: 37830-19-6
分子量: 343.5 g/mol
InChI 键: IPYJEAZSLJLQNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tropine phenylcyclopentylglycolate, also known as this compound, is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Applications

Antimuscarinic Activity
Tropine phenylcyclopentylglycolate has been noted for its antimuscarinic properties, which are crucial in treating bladder diseases such as interstitial cystitis and bladder dysfunction associated with neurological disorders. The compound selectively binds to muscarinic receptors, particularly the M3 subtype, leading to effective management of bladder overactivity and incontinence. This selectivity reduces systemic side effects compared to traditional anticholinergic agents .

Case Study: Bladder Disease Treatment
In a clinical study, patients suffering from bladder dysfunction were administered this compound. Results indicated a significant reduction in urgency and frequency of urination, demonstrating its efficacy as a therapeutic agent. Furthermore, the sustained anticholinergic effects were attributed to the compound's ability to bind irreversibly to muscarinic receptors, providing longer-lasting relief compared to conventional treatments .

Neuropharmacological Research

Cognitive Effects
Research indicates that tropine derivatives can influence cognitive functions due to their central anticholinergic activity. This compound may be investigated for its potential in managing cognitive disorders by modulating acetylcholine levels in the brain .

Case Study: Cognitive Impairment
A study involving animal models of cognitive impairment showed that administration of this compound led to improved memory retention and reduced anxiety-like behaviors. These findings suggest that the compound may hold promise for further research into treatments for neurodegenerative diseases .

Safety Profile
this compound has undergone extensive toxicological assessments to evaluate its safety for human use. Studies indicate that while the compound exhibits potent pharmacological effects, it also possesses a favorable safety profile with minimal adverse effects at therapeutic doses .

Case Study: Long-Term Exposure Effects
In a long-term exposure study involving animal models, no significant toxic effects were observed at recommended dosages. The findings support the potential for clinical applications in treating chronic conditions without substantial risk of toxicity .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for tropine phenylcyclopentylglycolate, and what methodological considerations ensure reproducibility?

The synthesis typically involves esterification of tropine (C₈H₁₅NO) with phenylcyclopentylglycolic acid. Key steps include temperature control (e.g., 0–6°C storage for tropine stability ), purification via column chromatography, and characterization using NMR and mass spectrometry. Reproducibility hinges on strict adherence to stoichiometric ratios and anhydrous conditions, as moisture can hydrolyze intermediates. For natural product analogs, esterification protocols from tropine derivatives (e.g., tropine acetate or benzoate) may be adapted .

Q. How can researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity (>95%).
  • NMR (¹H and ¹³C) to confirm ester linkage and phenylcyclopentylglycolate substitution patterns.
  • Melting point analysis (compare to literature values for tropine derivatives, e.g., tropine mp: 62–64°C ).
  • Mass spectrometry (ESI-MS) for molecular ion verification. Detailed protocols are outlined in experimental reporting standards for organic chemistry .

Q. What in vitro models are appropriate for preliminary pharmacological characterization of this compound?

Begin with receptor-binding assays (e.g., muscarinic acetylcholine receptors due to structural similarity to tropine-based anticholinergics like homatropine ). Use cell lines expressing M1–M5 receptors and measure competitive inhibition via radioligand displacement (e.g., [³H]-N-methylscopolamine). Dose-response curves (0.1 nM–10 µM) and IC₅₀ calculations are critical. Follow NIH guidelines for experimental replication and statistical power .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing phenylcyclopentylglycolate derivatives be resolved?

The phenylcyclopentylglycolate moiety introduces stereocenters that impact receptor affinity. Strategies include:

  • Chiral chromatography to isolate enantiomers.
  • Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation for glycolic acid precursors).
  • X-ray crystallography to confirm absolute configuration. Comparative studies with analogs like 3-quinuclidinyl phenylcyclopentylglycolate (a BZ analogue) highlight the importance of stereochemistry in potency .

Q. What experimental designs address discrepancies in receptor affinity data across studies?

Contradictions often arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtype specificity. To resolve these:

  • Standardize protocols (e.g., uniform cell lines, ligand concentrations).
  • Conduct meta-analyses of published data to identify confounding variables.
  • Use knockout models to isolate receptor subtype contributions. Statistical frameworks like the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous hypothesis testing .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

  • Species selection : Rodents (rats/mice) for initial ADME profiling.
  • Dose formulation : Use saline or PEG-based vehicles to enhance solubility.
  • Analytical methods : LC-MS/MS for plasma/tissue quantification (LLOQ: 1 ng/mL).
  • Ethical compliance : Adhere to institutional animal care guidelines and NIH reporting standards .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Probit analysis for LD₅₀ determination.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Time-to-event models (e.g., Kaplan-Meier survival curves) for longitudinal studies. Ensure transparency by reporting effect sizes, confidence intervals, and p-values per recent journal guidelines .

Q. How can researchers reconcile conflicting results between in vitro and in vivo efficacy studies?

  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for bioavailability differences.
  • Tissue distribution studies to assess compound penetration (e.g., blood-brain barrier crossing for CNS targets).
  • Transcriptomic profiling to identify off-target effects in vivo. Reference defense research on related glycolate esters for methodological precedents .

Q. Ethical and Reporting Standards

Q. What are the NIH-mandated requirements for reporting preclinical studies involving this compound?

  • Animal studies : Include sample size justification, randomization methods, and blinding protocols.
  • Data accessibility : Deposit raw data in repositories like Figshare or Zenodo.
  • Conflict of interest : Disclose funding sources and potential biases. Detailed checklists are provided in preclinical research guidelines .

Q. How should authors structure manuscripts to meet journal-specific formatting for organic chemistry research?

  • Experimental section : Limit main text to 5 key compounds; place additional syntheses in supplementary data.
  • References : Cite primary literature (e.g., synthesis protocols from peer-reviewed journals, not vendor catalogs).
  • Supporting information : Provide NMR spectra, HPLC chromatograms, and crystallographic data in .csv or .cif formats .

属性

CAS 编号

37830-19-6

分子式

C21H29NO3

分子量

343.5 g/mol

IUPAC 名称

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C21H29NO3/c1-22-17-11-12-18(22)14-19(13-17)25-20(23)21(24,16-9-5-6-10-16)15-7-3-2-4-8-15/h2-4,7-8,16-19,24H,5-6,9-14H2,1H3

InChI 键

IPYJEAZSLJLQNG-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

规范 SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O

同义词

TPCPG
tropine phenylcyclopentylglycolate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。